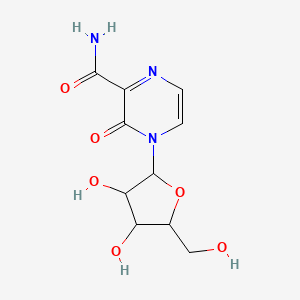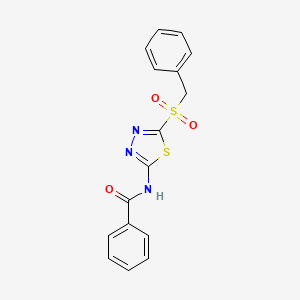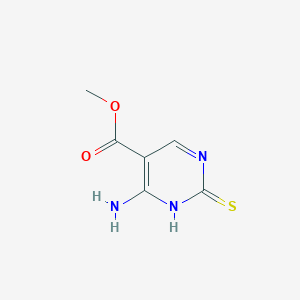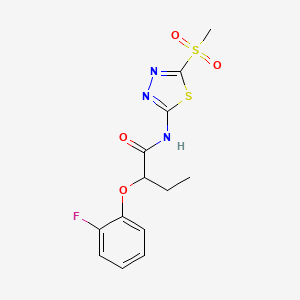
1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a complex organic compound that features a pyridine ring fused with a tetrahydroisoquinoline structure, which is further substituted with hydroxyl groups at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a suitable tetrahydroisoquinoline precursor, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific reagents to facilitate the formation of the desired structure .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyridine ring or the tetrahydroisoquinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the tetrahydroisoquinoline structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to fully saturated or partially reduced products.
Scientific Research Applications
1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-5,6-diol
Uniqueness: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is unique due to the specific positioning of the hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
601464-00-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-9-3-5-16-14(11(9)7-13(12)18)10-2-1-4-15-8-10/h1-2,4,6-8,14,16-18H,3,5H2 |
InChI Key |
INWHESSIQOIMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B12215930.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B12215948.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215956.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12215962.png)


![benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B12215981.png)

![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B12215993.png)
![3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12215997.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12216000.png)

![5-propanoyl-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12216006.png)
